

Application Notes and Protocols: Reactions of Bis(4-methoxyphenyl)acetonitrile with Electrophiles

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Compound of Interest

Compound Name: *Bis(4-methoxyphenyl)acetonitrile*

Cat. No.: *B3055013*

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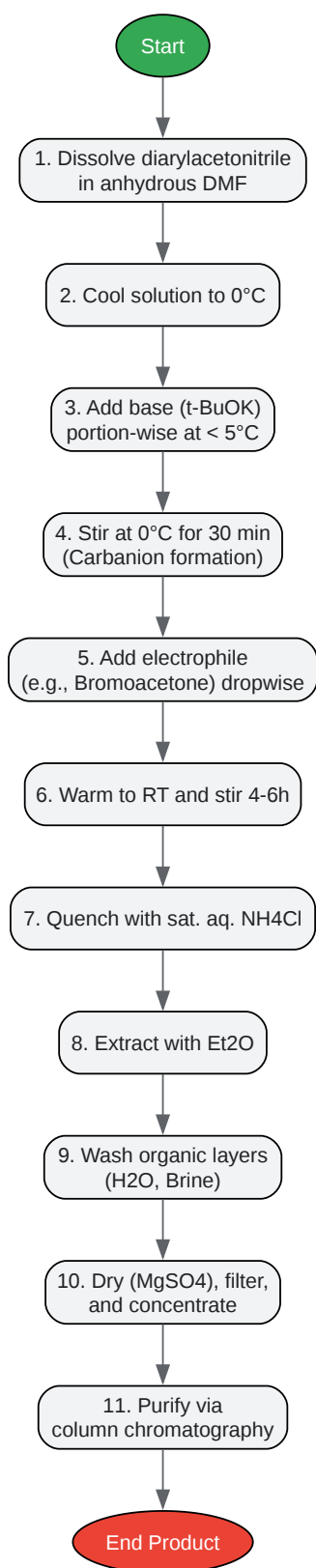
Introduction

Bis(4-methoxyphenyl)acetonitrile, also known as 2,2-**bis(4-methoxyphenyl)acetonitrile**, is a diarylacetonitrile derivative. The key feature of this molecule is the hydrogen atom on the carbon alpha to the nitrile group. This proton is acidic due to the inductive effect and resonance stabilization of the resulting carbanion by the adjacent nitrile and phenyl groups. Deprotonation with a suitable base generates a potent nucleophile that can react with a variety of electrophiles. This reactivity makes it a valuable building block in organic synthesis for the construction of complex molecular architectures.

Due to limited specific literature on **bis(4-methoxyphenyl)acetonitrile**, the following protocols and data are based on its close and well-studied structural analog, diphenylacetonitrile. The electron-donating nature of the two methoxy groups in the target compound is expected to influence reaction rates but not the fundamental reaction pathways. These notes provide a guide to the key reaction types: Alkylation, Michael Addition, and Mannich reactions.

General Reaction Pathway

The fundamental reaction involves the deprotonation of the diarylacetonitrile to form a stabilized carbanion, which then undergoes nucleophilic attack on an electrophile.



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- To cite this document: BenchChem. [Application Notes and Protocols: Reactions of Bis(4-methoxyphenyl)acetonitrile with Electrophiles]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3055013#reactions-of-bis-4-methoxyphenyl-acetonitrile-with-electrophiles>]

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